3-Bromo-4-(2,2-difluoro-propoxy)-5-fluoro-phenylamine
Description
3-Bromo-4-(2,2-difluoro-propoxy)-5-fluoro-phenylamine is a halogenated aromatic amine with the molecular formula C₉H₈BrF₃NO. Its structure features a bromine atom at position 3, a 2,2-difluoro-propoxy group at position 4, a fluorine atom at position 5, and a primary amine group attached to the benzene ring (Figure 1). This compound is of interest in pharmaceutical and agrochemical research due to its unique combination of halogen substituents and functional groups, which may influence reactivity, solubility, and bioactivity .
Properties
IUPAC Name |
3-bromo-4-(2,2-difluoropropoxy)-5-fluoroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF3NO/c1-9(12,13)4-15-8-6(10)2-5(14)3-7(8)11/h2-3H,4,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRMEMHVGPOEMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=C(C=C(C=C1Br)N)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Bromo-4-(2,2-difluoro-propoxy)-5-fluoro-phenylamine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound features several notable structural components:
- Bromine and Fluorine Substituents : The presence of bromine and fluorine atoms can enhance the lipophilicity and metabolic stability of the compound.
- Propoxy Group : The 2,2-difluoro-propoxy moiety may influence the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates that compounds with similar structures often act by inhibiting specific kinases or enzymes involved in signaling pathways related to cancer and inflammation. The mechanism may involve:
- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit MEK kinase activity, which is crucial in cancer cell proliferation and survival .
- Modulation of Inflammatory Pathways : The compound may affect pathways such as NF-κB, which is involved in inflammatory responses .
Anticancer Properties
Recent studies suggest that compounds with bromine and fluorine substitutions exhibit significant anticancer properties. For instance:
- Cell Proliferation Inhibition : In vitro studies have demonstrated that similar compounds can reverse the transformed phenotype of cancer cells, indicating potential use in cancer therapy .
- Selectivity for Cancer Cells : Compounds targeting specific kinases often show selectivity for cancerous cells over normal cells, reducing side effects.
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties:
- Cytokine Modulation : Research indicates that related compounds can inhibit the production of pro-inflammatory cytokines such as TNF and IL-6 .
- Inhibition of Leukocyte Migration : Compounds with similar structures have been shown to reduce leukocyte migration in response to inflammatory stimuli .
Case Studies and Research Findings
- Study on Kinase Inhibition :
- Anti-inflammatory Activity :
Comparative Analysis
| Property | This compound | Similar Compounds |
|---|---|---|
| Kinase Inhibition | Potentially inhibits MEK kinase | Proven inhibitors in various studies |
| Anticancer Activity | Indicated by structural similarity | Confirmed in multiple preclinical trials |
| Anti-inflammatory Effects | Possible modulation of NF-κB pathway | Documented reduction in cytokines |
Comparison with Similar Compounds
Structural Similarities and Differences
The compound shares structural similarities with halogenated phenylacetic acid derivatives reported in recent literature (Table 1). Key comparisons include:
Key Observations :
Physicochemical Properties
- Solubility : The amine group in the target compound likely enhances water solubility compared to the carboxylic acid analogs, which may form less soluble salts under basic conditions .
- Reactivity : The 2,2-difluoro-propoxy group may increase stability against hydrolysis relative to methoxy or ethoxy groups, as fluorinated ethers are less prone to nucleophilic attack .
Broader Context in Halogenated Compound Research
Marine natural products, such as brominated dibenzofurans and dihydroxybenzenes (e.g., Compound 4 from Marine Drugs), demonstrate that halogenation enhances bioactivity and stability . While the target compound lacks the polyhalogenation seen in marine-derived molecules, its strategic placement of bromine and fluorine may optimize pharmacokinetic profiles for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
